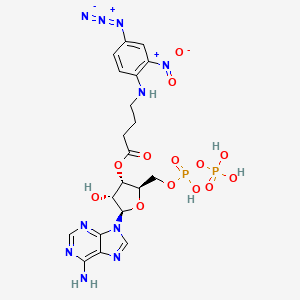

Nap(4)-ADP

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64655-48-7 |

|---|---|

Molecular Formula |

C20H24N10O13P2 |

Molecular Weight |

674.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 4-(4-azido-2-nitroanilino)butanoate |

InChI |

InChI=1S/C20H24N10O13P2/c21-18-15-19(25-8-24-18)29(9-26-15)20-16(32)17(13(41-20)7-40-45(38,39)43-44(35,36)37)42-14(31)2-1-5-23-11-4-3-10(27-28-22)6-12(11)30(33)34/h3-4,6,8-9,13,16-17,20,23,32H,1-2,5,7H2,(H,38,39)(H2,21,24,25)(H2,35,36,37)/t13-,16-,17-,20-/m1/s1 |

InChI Key |

YTAVNNUJTVNNFN-AEVYOOLXSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O |

Other CAS No. |

64655-48-7 |

Synonyms |

3'-O-(4(N-(4-azido-2-nitrophenyl)amino)butyryl)adenosine 5'-diphosphate ANP-ADP NAP(4)-ADP |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of Nicotinic Acid Adenine Dinucleotide Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that plays a pivotal role in calcium signaling.[1][2] Its unique structure, closely related to nicotinamide adenine dinucleotide phosphate (NADP), allows it to mobilize calcium from acidic intracellular stores, such as lysosomes, a function distinct from other calcium-mobilizing messengers like inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR).[3][4] This technical guide provides a comprehensive overview of the structure of NAADP, its synthesis, and its mechanism of action in cellular signaling pathways.

Molecular Structure of NAADP

NAADP is a dinucleotide with the chemical formula [C₂₁H₂₈N₆O₁₈P₃]⁺ and a molar mass of 745.398 g/mol .[2][5] Structurally, it is distinguished from its precursor, NADP, by the substitution of the nicotinamide group with a nicotinic acid moiety. This seemingly minor change—the replacement of an amino group with a hydroxyl group—confers upon NAADP its potent calcium-mobilizing properties.[2]

Constituent Moieties

The NAADP molecule is composed of the following key components:

-

Adenine: A purine nucleobase.

-

Ribose: Two pentose sugar molecules.

-

Nicotinic Acid: A pyridine derivative, also known as niacin.

-

Phosphate Groups: Three phosphate groups linking the two ribose sugars and attached to the 2' position of the ribose associated with the adenine base.

Quantitative Structural Data

A definitive crystal structure of NAADP is not publicly available in databases such as the Protein Data Bank (PDB). Consequently, precise, experimentally determined bond lengths and angles for the entire molecule are not available. However, the structural parameters of its constituent parts (adenine, ribose, nicotinic acid, and phosphate groups) are well-characterized from crystallographic studies of related nucleotides. Computational modeling based on these known parameters provides a theoretical structure of NAADP.

| Property | Value | Source |

| Chemical Formula | [C₂₁H₂₈N₆O₁₈P₃]⁺ | [5] |

| Molar Mass | 745.398 g/mol | [2] |

| PubChem CID | 52942301 | [5] |

| Calculated XLogP3-AA | -6.4 | [5] |

| Topological Polar Surface Area | 359 Ų | [5] |

| Formal Charge | +1 | [5] |

Experimental Protocols for Structural Elucidation

While a specific, detailed experimental protocol for the complete structural determination of NAADP is not published, the following methodologies represent the standard approaches for elucidating the structure of similar dinucleotides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR techniques are crucial for determining the solution-state structure and conformation of nucleic acids and their derivatives.[6][7][8][9]

Protocol Overview for 2D-NMR of NAADP:

-

Sample Preparation: Dissolve a purified sample of NAADP (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-5 mM.[10]

-

Data Acquisition:

-

Perform a series of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, revealing through-bond connectivity within the ribose and nicotinic acid rings.[9]

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, helping to assign all resonances of a particular ribose ring.[9]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for 3D structure calculation.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in the assignment of ¹³C and ¹⁵N resonances.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, helping to connect the different moieties of the molecule.[8]

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using specialized software (e.g., NMRPipe).[10]

-

Assign the observed resonances to specific atoms in the NAADP molecule.

-

Use the distance and dihedral angle constraints derived from NOESY and coupling constants to calculate a family of 3D structures that are consistent with the experimental data.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The primary challenge for NAADP has been the generation of high-quality, single crystals suitable for diffraction experiments.

General Workflow for X-ray Crystallography:

-

Crystallization:

-

Prepare a highly purified and concentrated solution of NAADP.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Mount a suitable single crystal and expose it to a monochromatic X-ray beam.

-

Collect the diffraction pattern as the crystal is rotated.

-

-

Structure Determination:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model of NAADP into the electron density map and refine it to obtain the final high-resolution structure.

-

Synthesis and Purification of NAADP

NAADP is primarily synthesized chemo-enzymatically. The most common method involves a base-exchange reaction catalyzed by the enzyme CD38 or its homologs.[3][11][12][13][14]

Enzymatic Synthesis of NAADP

Principle: The enzyme CD38 catalyzes the exchange of the nicotinamide moiety of NADP with nicotinic acid in an acidic environment (pH 4-5).[3][11]

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

NADP (e.g., 1 mM)

-

Nicotinic acid (e.g., 30 mM)

-

Purified CD38 enzyme (e.g., 1.8 µg/mL)

-

Reaction buffer (e.g., sodium acetate, pH 4.5-5.5)[15]

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes to several hours), monitoring the progress of the reaction.[15]

-

Reaction Termination: Stop the reaction by adding a denaturing agent, such as perchloric acid, followed by neutralization.

Purification by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase ion-pairing HPLC is a standard method for purifying nucleotides like NAADP.[16][17][18][19]

Experimental Protocol:

-

Column: Use a C18 reversed-phase column.[17]

-

Mobile Phase:

-

Solvent A: An aqueous buffer containing an ion-pairing agent (e.g., tributylamine) and a weak acid (e.g., acetic acid), adjusted to a specific pH (e.g., pH 7).[16]

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Elution: Apply a gradient of increasing Solvent B concentration to elute the components of the reaction mixture. NAADP will elute at a specific retention time, separated from the starting material (NADP) and byproducts.[17][18]

-

Detection and Fraction Collection: Monitor the column effluent using a UV detector (typically at 254 nm or 260 nm) and collect the fractions corresponding to the NAADP peak.[18]

-

Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain pure NAADP.

NAADP Signaling Pathway

NAADP is a key player in a complex signaling cascade that ultimately leads to an increase in intracellular calcium concentration.[1][4][20][21][22]

Mechanism of Action

-

Synthesis: Upon extracellular stimulation, enzymes such as CD38 are activated to synthesize NAADP from NADP and nicotinic acid.[3][11][12]

-

Binding to Accessory Proteins: NAADP does not appear to bind directly to its target channels. Instead, it binds with high affinity to accessory proteins, primarily Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12).[21][22]

-

Activation of Two-Pore Channels (TPCs): The NAADP-JPT2/LSM12 complex then interacts with and activates two-pore channels (TPCs), which are located on the membranes of acidic organelles like lysosomes.[21][22]

-

Calcium Release: Activation of TPCs leads to the release of calcium from these acidic stores into the cytosol.[1][4]

-

Signal Amplification: The initial localized increase in cytosolic calcium can then trigger a larger, global calcium signal through a process called calcium-induced calcium release (CICR) from the endoplasmic reticulum via ryanodine receptors (RyRs) and IP₃ receptors (IP₃Rs).[4]

-

Cellular Response: The elevated cytosolic calcium levels then modulate a wide range of cellular processes, including gene transcription, muscle contraction, and cell proliferation.[4]

Conclusion

Nicotinic acid adenine dinucleotide phosphate is a structurally unique and highly potent second messenger that plays a critical role in cellular calcium signaling. While its fundamental structure is well-established, a high-resolution crystal structure remains elusive, limiting the availability of precise quantitative structural data. The development of robust protocols for its synthesis and purification has been instrumental in advancing our understanding of its function. The elucidation of the NAADP signaling pathway, particularly the recent identification of the accessory proteins JPT2 and LSM12, has provided significant insights into its mechanism of action. Further research into the structural biology of the NAADP-accessory protein-TPC complex will be crucial for a complete understanding of this important signaling molecule and for the development of novel therapeutics targeting this pathway.

References

- 1. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 3. Integration of nicotinic acid adenine dinucleotide phosphate (NAADP)‐dependent calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naadp | C21H28N6O18P3+ | CID 52942301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 7. 2D NMR [nmr.chem.ucsb.edu]

- 8. 2D NMR [chem.ch.huji.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CD38 produces nicotinic acid adenosine dinucleotide phosphate in the lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Convergent activation of two-pore channels mediated by the NAADP-binding proteins JPT2 and LSM12 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of NAADP as a Second Messenger in Sea Urchin Eggs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal discovery of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) as a novel second messenger responsible for mobilizing intracellular calcium (Ca²⁺) stores in sea urchin eggs. This discovery has fundamentally expanded our understanding of Ca²⁺ signaling pathways, revealing a mechanism distinct from the well-established inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) systems. This guide provides a comprehensive overview of the core findings, detailed experimental protocols, and quantitative data to serve as a valuable resource for researchers in the field.

Core Concepts of NAADP Signaling in Sea Urchin Eggs

The initial breakthrough came from the observation that a contaminant in commercial preparations of β-NADP⁺ could trigger potent Ca²⁺ release in sea urchin egg homogenates. This molecule was identified as NAADP.[1] Subsequent research elucidated a unique signaling cascade with the following key characteristics:

-

Potency and Specificity: NAADP is an exceptionally potent Ca²⁺-mobilizing agent, effective at nanomolar concentrations.[2][3] Its mechanism is distinct from the IP₃ and cADPR pathways, as it does not compete for their receptors and its action is not blocked by their respective antagonists.[2]

-

Unique Ca²⁺ Stores: Unlike IP₃ and cADPR, which primarily target the endoplasmic reticulum (ER), NAADP mobilizes Ca²⁺ from acidic organelles, identified as reserve granules in sea urchin eggs, which are functionally equivalent to lysosomes.[1][4] These stores are insensitive to thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1][4]

-

Self-Inactivation: The NAADP receptor exhibits a peculiar "bell-shaped" dose-response curve, where sub-threshold (picomolar) concentrations of NAADP can fully inactivate the channel, preventing subsequent Ca²⁺ release by activating (nanomolar) concentrations.[1][4]

-

Role in Fertilization: NAADP plays a crucial role in the initial Ca²⁺ transient observed upon fertilization of the sea urchin egg. The fertilization event renders the egg insensitive to subsequent NAADP-induced Ca²⁺ release, suggesting the involvement of this pathway in the egg's activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from seminal studies on NAADP-mediated Ca²⁺ release in sea urchin eggs.

Table 1: Potency of Ca²⁺-Mobilizing Second Messengers

| Second Messenger | Effective Dose (ED₅₀) in Sea Urchin Egg Homogenate |

| NAADP | ~16-30 nM[2][3] |

| IP₃ | Micromolar range |

| cADPR | Micromolar range |

Table 2: Pharmacology of NAADP-Induced Ca²⁺ Release

| Compound | Effect on NAADP-Induced Ca²⁺ Release | Concentration | Reference |

| Thionicotinamide-NADP | Selective Antagonist | Micromolar | [2] |

| Heparin | No effect | Units/ml | [2] |

| Procaine | No effect | Millimolar | [2] |

| Ruthenium Red | No effect | Micromolar | [2] |

| L-type Ca²⁺ Channel Antagonists | Antagonist | Varies | [1] |

| K⁺ Channel Antagonists | Antagonist | Varies | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows central to the study of NAADP in sea urchin eggs.

Caption: NAADP signaling pathway in sea urchin eggs at fertilization.

Caption: Experimental workflow for Ca²⁺ release assay in sea urchin egg homogenates.

Caption: Experimental workflow for microinjection and Ca²⁺ imaging in intact sea urchin eggs.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of NAADP as a second messenger.

Protocol 1: Preparation of Sea Urchin Egg Homogenate

This protocol is adapted from established methods for preparing a cell-free system to study intracellular Ca²⁺ release.

Materials:

-

Mature sea urchins (e.g., Lytechinus pictus or Strongylocentrotus purpuratus)

-

0.5 M KCl

-

Artificial Sea Water (ASW): 435 mM NaCl, 40 mM MgCl₂, 15 mM MgSO₄, 11 mM CaCl₂, 10 mM KCl, 2.5 mM NaHCO₃, pH 8.0

-

Ca²⁺-free ASW: ASW with CaCl₂ omitted and 1 mM EGTA added.

-

Intracellular Medium (IM): 250 mM K-gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2.

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Induce spawning by injecting 1-2 ml of 0.5 M KCl into the coelomic cavity of the sea urchin.

-

Collect eggs from females in a beaker of ASW.

-

De-jelly the eggs by passing them through a fine mesh silk or nylon screen.

-

Wash the eggs three times in ASW by gentle centrifugation (500 x g for 2 minutes) and resuspension.

-

Wash the eggs twice in Ca²⁺-free ASW.

-

Wash the eggs twice in ice-cold IM.

-

Resuspend the packed egg pellet in an equal volume of IM.

-

Homogenize the egg suspension with 10-15 strokes of a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant (homogenate) and store in aliquots at -80°C.

Protocol 2: In Vitro Ca²⁺ Release Assay in Sea Urchin Egg Homogenate

This assay measures the ability of NAADP to release Ca²⁺ from intracellular stores in the prepared homogenate.

Materials:

-

Sea urchin egg homogenate (from Protocol 1)

-

Intracellular Medium (IM)

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-3, 1 mM stock in DMSO)

-

ATP (100 mM stock, pH 7.0)

-

Creatine phosphate (400 mM stock)

-

Creatine kinase (10 mg/ml stock)

-

NAADP (stock solution in water)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Thaw the egg homogenate on ice.

-

Dilute the homogenate to a final concentration of 1-5% (v/v) in IM.

-

Add the fluorescent Ca²⁺ indicator to a final concentration of 1-2 µM.

-

Add ATP (1 mM), creatine phosphate (4 mM), and creatine kinase (10 µg/ml) to the homogenate to facilitate Ca²⁺ uptake into intracellular stores.

-

Incubate the mixture at 16-18°C for 30-60 minutes to allow for Ca²⁺ loading.

-

Place the homogenate in a cuvette or multi-well plate in the fluorometer.

-

Establish a stable baseline fluorescence reading.

-

Add a known concentration of NAADP and continuously record the change in fluorescence. An increase in fluorescence indicates Ca²⁺ release.

-

For dose-response curves, add increasing concentrations of NAADP sequentially.

Protocol 3: Microinjection of NAADP into Intact Sea Urchin Eggs

This protocol allows for the study of NAADP's effects in a living cell.

Materials:

-

Mature sea urchin eggs

-

Artificial Sea Water (ASW)

-

Microinjection apparatus (including micromanipulator, pressure injector, and holding pipette)

-

Glass micropipettes

-

NAADP solution (in injection buffer, e.g., 100 mM K-aspartate, 20 mM HEPES, pH 7.2)

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 dextran)

-

Fluorescence microscope with a sensitive camera for imaging.

Procedure:

-

Prepare dejellied sea urchin eggs in ASW in a microinjection chamber.

-

Load a micropipette with the Ca²⁺ indicator and microinject a small volume into an egg. Allow the dye to distribute evenly (15-30 minutes).

-

Load a separate micropipette with the NAADP solution.

-

Position the dye-loaded egg and secure it with a holding pipette.

-

Carefully insert the NAADP-filled micropipette into the egg.

-

Inject a small, calibrated volume of the NAADP solution using a brief pressure pulse.

-

Immediately begin recording fluorescence images of the egg to monitor changes in intracellular Ca²⁺ concentration. Time-lapse imaging is used to capture the spatial and temporal dynamics of the Ca²⁺ signal.

-

Analyze the image series to quantify the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration.

This technical guide provides a foundational understanding of the discovery and initial characterization of NAADP as a second messenger in sea urchin eggs. The detailed protocols and quantitative data serve as a practical resource for researchers aiming to investigate this important signaling pathway further. The unique properties of NAADP signaling continue to be an active area of research, with implications for understanding fundamental cellular processes and for the development of novel therapeutic agents.

References

- 1. NAADP-induced calcium release in sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinate adenine dinucleotide phosphate (NAADP) triggers a specific calcium release system in sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of NAADP in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core endogenous synthesis pathways of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent calcium-mobilizing second messenger in mammalian cells. We will delve into the key enzymes, their subcellular locations, and precursor molecules. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways.

Core Synthesis Pathways of NAADP

The endogenous synthesis of NAADP in mammalian cells is primarily attributed to two main enzymatic pathways: the base-exchange reaction catalyzed by members of the ADP-ribosyl cyclase family, and a more recently described redox pathway involving dual NADPH oxidases (DUOXs).

The Base-Exchange Reaction: A Tale of Two Enzymes

The most well-characterized pathway for NAADP synthesis is a base-exchange reaction where the nicotinamide moiety of nicotinamide adenine dinucleotide phosphate (NADP+) is replaced by nicotinic acid (NA).[1] This reaction is catalyzed by at least two key enzymes in mammalian cells: CD38 and SARM1.

1.1.1. CD38: The Lysosomal Synthesizer

CD38 is a multifunctional enzyme that was first identified as a key player in the synthesis of another calcium messenger, cyclic ADP-ribose (cADPR).[2] However, it also catalyzes the synthesis of NAADP from NADP+ and nicotinic acid.[3][4] A critical feature of the CD38-mediated base-exchange reaction is its requirement for an acidic pH (optimally between 4 and 5).[3][5][6] This pH requirement strongly suggests that the primary site of NAADP synthesis by CD38 is within acidic intracellular compartments, such as lysosomes and endosomes.[3][4] Evidence suggests that cell surface-localized CD38 can be internalized via a clathrin-dependent pathway and delivered to endolysosomes, where the acidic environment facilitates NAADP production.[3][4]

1.1.2. SARM1: A Cytosolic Contributor with a Twist

Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) is another enzyme capable of catalyzing the base-exchange reaction to produce NAADP.[7][8] While SARM1 can also perform this reaction at an acidic pH, intriguingly, it exhibits substantial base-exchange activity at neutral pH as well.[8][9][10] This suggests that SARM1 could be a source of cytosolic NAADP, complementing the lysosomal production by CD38.[10] The activity of SARM1 is notably regulated by the ratio of NMN to NAD+, linking its function to the overall metabolic state of the cell.[8][9]

The Redox Pathway: A Newer Perspective with DUOX Enzymes

More recent research has uncovered an alternative pathway for NAADP synthesis that operates on a different principle. This pathway involves the oxidation of a reduced precursor, NAADPH, to NAADP.

1.2.1. DUOX1 and DUOX2: The Oxidative Synthesizers

Dual NADPH oxidases 1 and 2 (DUOX1 and DUOX2) have been identified as enzymes that can generate NAADP by oxidizing NAADPH under physiological conditions.[3][11] This reaction occurs at a neutral pH, suggesting a cytosolic location for this synthesis pathway.[12][13] In T cells, this pathway is proposed to be part of a rapid redox cycle, where NAADP is produced by DUOX enzymes and then can be reduced back to the inactive NAADPH by glucose-6-phosphate dehydrogenase (G6PD), allowing for tight regulation of NAADP levels.[3][11] This pathway is crucial for the initiation of calcium signaling during T cell activation.[3][11]

Visualization of NAADP Synthesis Pathways

dot

Caption: Overview of the main NAADP synthesis pathways in mammalian cells.

Quantitative Data on NAADP Synthesis

Quantitative data on the kinetics of NAADP synthesis and cellular concentrations are crucial for understanding the regulation of this signaling pathway. The available data are summarized below.

| Parameter | Enzyme | Value | Cell/System Type | Reference |

| Enzyme Kinetics | ||||

| Km (NAD+) | SARM1 | 28 ± 4 µM | Purified human SARM1 | [14] |

| Vmax (NAD+ hydrolysis) | SARM1 | 9 ± 0.3 µM/min | Purified human SARM1 | [14] |

| kcat (NAD+ hydrolysis) | SARM1 | 46.49 min-1 | Purified human SARM1 | [14] |

| Cellular Concentrations | ||||

| Basal NAADP Level | - | ~10-100 nM | HeLa cells | |

| Stimulated NAADP Level | - | Varies | Various | |

| NAADP for Max Ca2+ Release | - | 10 nM - 1 µM | Mammalian cells | [15] |

Note: Specific kinetic data for the NAADP synthesis reaction (as opposed to NAD+ hydrolysis) for both CD38 and SARM1 are not widely reported in the literature.

Experimental Protocols

Accurate measurement of NAADP is essential for studying its role in cellular signaling. The two most common methods are the radioreceptor assay and high-performance liquid chromatography (HPLC).

Protocol for NAADP Measurement by Radioreceptor Assay

This protocol is based on the competitive binding of NAADP from a sample and a radiolabeled NAADP tracer to a binding protein found in sea urchin egg homogenates.

Materials:

-

Perchloric acid (HClO4)

-

Potassium bicarbonate (KHCO3)

-

Sea urchin (e.g., Lytechinus pictus) egg homogenate

-

[32P]NAADP

-

Intracellular medium buffer

-

Glass fiber filters

-

Cell harvester and scintillation counter

Procedure:

-

Sample Preparation (Acid Extraction):

-

Terminate cellular reactions by adding ice-cold perchloric acid to the cell suspension or tissue homogenate.

-

Sonicate the sample to ensure complete cell lysis.

-

Centrifuge to pellet the precipitated protein.

-

Carefully collect the supernatant and neutralize it with an equal volume of potassium bicarbonate to precipitate the perchlorate.

-

Centrifuge to remove the potassium perchlorate precipitate. The resulting supernatant contains the NAADP extract.[1][5]

-

-

Binding Assay:

-

Add a known volume of the neutralized cell extract or NAADP standards to microcentrifuge tubes.

-

Add sea urchin egg homogenate (typically 1% v/v) to each tube and incubate for 10 minutes at room temperature. This allows the unlabeled NAADP to bind to its receptor.[1]

-

Add [32P]NAADP to each tube and incubate for a further 10 minutes at room temperature. The radiolabeled NAADP will bind to the remaining unoccupied receptors.[1]

-

-

Detection:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free [32P]NAADP.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Construct a standard curve using the known concentrations of unlabeled NAADP and determine the concentration of NAADP in the samples by interpolation.[1]

-

dot

Caption: Experimental workflow for the NAADP radioreceptor assay.

Protocol for NAADP Measurement by HPLC

HPLC provides a robust method for the separation and quantification of NAADP from other nucleotides.

Materials:

-

Perchloric acid (HClO4)

-

Potassium carbonate (K2CO3)

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase C18 column

-

Mobile phase buffers (e.g., phosphate buffer, methanol)

-

NAADP standard

Procedure:

-

Sample Preparation:

-

Extract NAADP from cells or tissues using perchloric acid as described in the radioreceptor assay protocol.

-

Neutralize the extract with potassium carbonate.[16]

-

Filter the sample through a 0.22 µm filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a known volume of the sample extract onto the column.

-

Separate the nucleotides using a gradient of the mobile phase. For example, a gradient of methanol in a phosphate buffer can be used with a C18 column.[16][17]

-

Monitor the elution of nucleotides using a UV detector, typically at a wavelength of 260 or 261 nm.[16][17]

-

-

Quantification:

-

Identify the NAADP peak based on its retention time, which is determined by running an NAADP standard under the same conditions. In some systems, NAADP has a retention time of around 18.3 minutes.[18]

-

Quantify the amount of NAADP in the sample by integrating the area of the NAADP peak and comparing it to a standard curve generated with known concentrations of the NAADP standard.

-

dot

Caption: Experimental workflow for NAADP measurement by HPLC.

Concluding Remarks

The understanding of endogenous NAADP synthesis in mammalian cells has evolved significantly, with the identification of key enzymes like CD38, SARM1, and the DUOX family. These pathways are localized in distinct subcellular compartments and are regulated by different mechanisms, allowing for precise spatial and temporal control of NAADP-mediated calcium signaling. The methodologies outlined in this guide provide a framework for the accurate quantification of this potent second messenger, which is fundamental for advancing our knowledge of its physiological and pathophysiological roles and for the development of novel therapeutic strategies targeting NAADP signaling. It is important to note that the field is still active, and the existence of other, yet to be discovered, synthesis pathways cannot be ruled out, especially given that genetic knockout of known enzymes does not always abolish NAADP production.[7][19]

References

- 1. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Integration of nicotinic acid adenine dinucleotide phosphate (NAADP)‐dependent calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CD38: a NAADP degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual NADPH oxidases DUOX1 and DUOX2 synthesize NAADP and are necessary for Ca2+ signaling during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MASTER-NAADP: a membrane permeable precursor of the Ca2+ mobilizing second messenger NAADP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for SARM1 inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. listlabs.com [listlabs.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. NAADP as a second messenger: neither CD38 nor base-exchange reaction are necessary for in vivo generation of NAADP in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Enzymes of NAADP Metabolism and Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is an exceptionally potent intracellular second messenger, mobilizing calcium (Ca²⁺) from acidic organelles such as lysosomes and endosomes. It plays a pivotal role in a vast array of cellular processes, from fertilization and T-cell activation to neurotransmission and metabolic regulation. Unlike other Ca²⁺-mobilizing messengers like inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), NAADP acts on a distinct Ca²⁺ store and signaling pathway, making its metabolic regulation a critical point of control in cellular signaling. Understanding the enzymes that synthesize and degrade NAADP is therefore fundamental for elucidating its physiological roles and for the development of novel therapeutics targeting these pathways.

This technical guide provides a comprehensive overview of the core enzymes involved in NAADP metabolism. It details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes the associated biochemical pathways and workflows.

I. Enzymes of NAADP Synthesis

The biosynthesis of NAADP is complex and can occur through several distinct enzymatic pathways, reflecting the cell's need for precise spatial and temporal control over this potent messenger. The primary enzymes implicated in NAADP synthesis are CD38, SARM1, and the DUOX family of NADPH oxidases.

CD38 (Cluster of Differentiation 38)

CD38 is a multifunctional ectoenzyme with ADP-ribosyl cyclase and NAD⁺ glycohydrolase activities. Its role in NAADP synthesis occurs via a "base-exchange" reaction, where the nicotinamide moiety of NADP⁺ is swapped for nicotinic acid (NA).

Mechanism: The canonical base-exchange reaction catalyzed by CD38 is highly dependent on an acidic environment (pH 4.0-5.5).[1] This has led to the widely held model that CD38-mediated NAADP synthesis occurs within the acidic lumen of endolysosomal compartments following the enzyme's internalization from the plasma membrane.[1][2] This compartmentalization provides a key regulatory step, linking extracellular signals that trigger endocytosis to the intracellular production of NAADP.

Quantitative Data: CD38-Mediated NAADP Synthesis

| Parameter | Value | Species/System | Conditions | Reference |

| Optimal pH | 4.0 - 5.5 | Recombinant / Mammalian | In vitro base-exchange assay | [1] |

| Specific Activity | ~1.6 pmol/min/mg | Rat brain plasma membrane | 7 mM NA, 1 mM NADP⁺ | [3] |

| Substrates | NADP⁺, Nicotinic Acid (NA) | Mammalian | - | [4] |

Note: Detailed Michaelis-Menten constants (Km, Vmax) for the NAADP synthesis reaction by purified CD38 are not extensively documented under optimal conditions.

Experimental Protocol: HPLC-Based Assay for CD38 Base-Exchange Activity

This protocol is adapted from methodologies used to measure the synthesis of NAADP from NADP⁺ and nicotinic acid.

1. Reagents:

- Reaction Buffer: 20 mM Sodium Acetate, pH 4.5.

- Substrates: NADP⁺ (1 mM stock), Nicotinic Acid (100 mM stock, pH adjusted to 4.5).

- Enzyme: Purified recombinant CD38 or cell membrane preparations containing CD38.

- Stop Solution: 1 M Perchloric Acid or Trichloroacetic Acid (TCA).

- Neutralization Solution: 3 M Potassium Carbonate (K₂CO₃).

- HPLC Mobile Phase A: 50 mM Ammonium Acetate, pH 5.0.

- HPLC Mobile Phase B: 100% Methanol.

2. Procedure:

- Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume:

- 50 µL of 2x Reaction Buffer (40 mM Sodium Acetate, pH 4.5).

- 10 µL of 10 mM NADP⁺ (final concentration: 1 mM).

- 30 µL of 100 mM Nicotinic Acid (final concentration: 30 mM).

- Add water to bring the volume to 90 µL.

- Pre-warm the reaction mixture to 37°C for 5 minutes.

- Initiate the reaction by adding 10 µL of the enzyme solution (e.g., 1-5 µg of membrane protein or purified CD38).

- Incubate at 37°C for a defined period (e.g., 30-60 minutes). Time courses are recommended to ensure initial velocity is measured.

- Stop the reaction by adding 10 µL of ice-cold 1 M Perchloric Acid.

- Incubate on ice for 10 minutes to precipitate protein.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a new tube.

- Neutralize the supernatant by adding K₂CO₃ until the pH is ~7.0 (monitor with pH paper).

- Centrifuge again to remove the potassium perchlorate precipitate.

- Filter the final supernatant through a 0.22 µm syringe filter.

3. HPLC Analysis:

- Inject 50-100 µL of the filtered sample onto a C18 reverse-phase HPLC column.

- Separate the nucleotides using a gradient elution, for example:

- 0-5 min: 2% Mobile Phase B.

- 5-25 min: Linear gradient from 2% to 30% Mobile Phase B.

- 25-30 min: Re-equilibrate at 2% Mobile Phase B.

- Monitor the absorbance at 260 nm.

- Quantify the NAADP peak by comparing its area to a standard curve generated with known concentrations of NAADP.

SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1)

SARM1 is a key executioner of programmed axon degeneration and is now recognized as a multifunctional NAD(P)ase. Like CD38, it can catalyze a base-exchange reaction to produce NAADP, but critically, it does so efficiently at neutral pH.

Mechanism: The ability of SARM1 to synthesize NAADP at physiological pH suggests it could be a source of cytosolic NAADP, contrasting with the endolysosomal production by CD38.[5] This activity is allosterically regulated by the ratio of NMN (nicotinamide mononucleotide) to NAD⁺, linking the cell's metabolic state directly to NAADP production.

Quantitative Data: SARM1-Mediated NAADP Synthesis

| Parameter | Value | Species/System | Conditions | Reference |

| Optimal pH | ~6.0 - 7.0 | Recombinant C. elegans (TIR-1) | HPLC-based assay | [6] |

| Km (PC6) | 165 µM | Recombinant C. elegans (TIR-1) | Fluorescence assay | [6] |

| kcat | 0.023 s⁻¹ | Recombinant C. elegans (TIR-1) | Fluorescence assay | [6] |

| Substrates | NADP⁺, Nicotinic Acid (NA) | Human, C. elegans | - | [5][6] |

Note: PC6 is a nicotinic acid analog used in fluorescence-based assays. Kinetic data for human SARM1 with NAADP-specific substrates is an active area of research.

Experimental Protocol: Fluorometric Assay for SARM1 Base-Exchange Activity

This protocol is adapted from a novel method using a commercial NAD⁺ quantification kit, which detects the product of the base-exchange reaction between NAD⁺ and an alternative base like 3-acetylpyridine (AcPyr). This principle can be applied to measure NAADP synthesis.

1. Reagents:

- Assay Buffer: 50 mM HEPES, pH 7.4.

- Substrates: NADP⁺ (1 mM stock), Nicotinic Acid (100 mM stock).

- Enzyme: Purified recombinant SARM1.

- NAADP Quantification Kit: An enzymatic cycling assay kit sensitive to NAADP (e.g., custom-developed or adapted). A common method involves converting NAADP back to NADP⁺ and then cycling NADP⁺/NADPH.

2. Procedure:

- Set up the SARM1 reaction in a 96-well plate. For a 50 µL final volume:

- 5 µL of 10x Assay Buffer.

- 5 µL of 1 mM NADP⁺ (final concentration: 100 µM).

- 5 µL of 50 mM Nicotinic Acid (final concentration: 5 mM).

- Water to 45 µL.

- Pre-incubate the plate at 37°C for 5 minutes.

- Start the reaction by adding 5 µL of SARM1 enzyme solution.

- Incubate at 37°C for 30-60 minutes.

- Stop the reaction by heating the plate at 80°C for 10 minutes or by adding a chemical stop solution compatible with the downstream detection assay.

3. Quantification of NAADP:

- Use an aliquot of the stopped reaction mixture for NAADP quantification.

- Follow the protocol for a specific NAADP enzymatic cycling assay.[7] This typically involves two steps:

- Conversion: An enzyme (e.g., ADP-ribosyl cyclase from Aplysia in reverse) converts the NAADP produced in the sample back to NADP⁺ in the presence of excess nicotinamide at an acidic pH.

- Amplification: The newly formed NADP⁺ is quantified in a cycling reaction involving enzymes like glucose-6-phosphate dehydrogenase (G6PD) and diaphorase, which generates a fluorescent (resorufin) or colorimetric product.

- Measure the fluorescence (e.g., Ex/Em = 544/590 nm) or absorbance in a plate reader.

- Calculate the amount of NAADP produced by comparing the signal to a standard curve of known NAADP concentrations.

Dual NADPH Oxidases (DUOX1 and DUOX2)

A recently discovered pathway for NAADP synthesis involves the DUOX family of enzymes, which are members of the NADPH oxidase (NOX) family.

Mechanism: DUOX1 and DUOX2 catalyze the one-electron oxidation of the reduced and inactive precursor, NAADPH, to generate the active messenger, NAADP.[8][9][10][11] This reaction is rapid and occurs under physiological conditions. It forms a redox cycle, as NAADP can be inactivated by reduction back to NAADPH via glucose-6-phosphate dehydrogenase (G6PD).[9][10] This cycle allows for the swift generation and termination of NAADP signals, particularly important during the initiation of T-cell activation.

Quantitative Data: DUOX-Mediated NAADP Synthesis

| Parameter | Value | Species/System | Conditions | Reference |

| Optimal pH | ~7.0 | Recombinant NOX5 (model) | Cell-free system | [8] |

| Substrate | NAADPH | Mammalian | - | [8][10] |

Note: Detailed kinetic parameters (Km, Vmax) for DUOX1 and DUOX2 with NAADPH as a substrate have not yet been fully reported in the literature.

Experimental Protocol: Assay for DUOX-Mediated NAADP Synthesis

This protocol is based on the methods used in the discovery of this pathway, measuring the conversion of NAADPH to NAADP.

1. Reagents:

- Assay Buffer: PBS or HEPES buffer, pH 7.2, containing 1 mM CaCl₂.

- Substrate: NAADPH (synthesized enzymatically from NAADP using G6PD).

- Enzyme Source: Cell membranes from cells overexpressing DUOX1/DUOXA1 or DUOX2/DUOXA2, or purified enzyme.

- Stop Solution: Ice-cold 20% (w/v) Trichloroacetic Acid (TCA).

- Neutralization Solution: Water-saturated diethyl ether.

- NAADP quantification method (as described in Protocol 1.2).

2. Procedure:

- Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume:

- 80 µL of Assay Buffer.

- 10 µL of enzyme source (e.g., 20-50 µg of membrane protein).

- Pre-warm to 37°C for 5 minutes.

- Initiate the reaction by adding 10 µL of NAADPH substrate (e.g., to a final concentration of 1-10 µM).

- Incubate at 37°C for 10-30 minutes.

- Terminate the reaction by adding 100 µL of ice-cold 20% TCA.

- Incubate on ice for 10 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein.

- Transfer the supernatant to a new tube.

- Extract the TCA by adding 500 µL of water-saturated diethyl ether, vortexing, and discarding the upper ether layer. Repeat this step 3-4 times until the pH is >5.0.

- Lyophilize the aqueous sample to dryness.

- Reconstitute the sample in an appropriate buffer for NAADP quantification.

4. Quantification of NAADP:

- Quantify the NAADP produced using a sensitive enzymatic cycling assay as described in Protocol 1.2.

II. Enzymes of NAADP Degradation

The termination of NAADP signaling is as crucial as its synthesis. Two primary enzymatic pathways have been identified for NAADP degradation, involving either hydrolysis of the nicotinic acid group or dephosphorylation of the 2'-ribose position.

CD38

In addition to its synthetic role, CD38 is also a key enzyme in NAADP degradation. This dual function underscores its central role in regulating NAADP homeostasis.

Mechanism: CD38 can hydrolyze the bond between the nicotinic acid and ribose moieties of NAADP, releasing nicotinic acid and generating 2'-phospho-adenosine diphosphoribose (2'-phospho-ADPR). In many cell types, this hydrolytic activity is considered the dominant function of CD38 in vivo regarding NAADP metabolism.[12]

Quantitative Data: CD38-Mediated NAADP Degradation

| Parameter | Value | Species/System | Conditions | Reference |

| Optimal pH | ~7.0-7.5 | Recombinant / Mammalian | In vitro hydrolysis assay | [12] |

| Product | 2'-phospho-ADPR | Mammalian | - | [12] |

Note: Specific Km and Vmax values for NAADP hydrolysis by CD38 are not well-defined in the literature.

Experimental Protocol: HPLC-Based Assay for CD38 NAADP Hydrolase Activity

This protocol is similar to the synthesis assay but measures the disappearance of the substrate (NAADP) and the appearance of the product (2'-phospho-ADPR).

1. Reagents:

- Reaction Buffer: 50 mM HEPES, pH 7.4.

- Substrate: NAADP (100 µM stock).

- Enzyme: Purified recombinant CD38 or cell lysates/membranes.

- Stop Solution and HPLC reagents as described in Protocol 1.1.

2. Procedure:

- Set up a 100 µL reaction containing Reaction Buffer, a known concentration of NAADP (e.g., 10-50 µM), and the CD38 enzyme source.

- Follow the incubation, termination, and sample preparation steps as outlined in Protocol 1.1.

3. HPLC Analysis:

- Inject the prepared sample onto a C18 column.

- Use a gradient capable of separating NAADP from its product, 2'-phospho-ADPR.

- Monitor the decrease in the NAADP peak area and the increase in a new product peak over time.

- Confirm the identity of the product peak using a 2'-phospho-ADPR standard if available.

- Calculate the rate of degradation from the change in substrate or product concentration over time.

Alkaline Phosphatase (AP)

In cells that lack CD38, such as HeLa cells, a different degradation pathway has been identified, mediated by alkaline phosphatase, particularly the placental isozyme (PLAP).[7]

Mechanism: Alkaline phosphatase acts as an NAADP 2'-phosphatase, catalyzing the hydrolysis of the 2'-phosphate group from the adenosine ribose of NAADP. This reaction yields nicotinic acid adenine dinucleotide (NAAD), which is inactive as a Ca²⁺-mobilizing agent.[7]

Quantitative Data: Alkaline Phosphatase-Mediated NAADP Degradation

| Parameter | Value | Species/System | Conditions | Reference |

| Optimal pH | 8.0 - 9.0 | Human (HeLa cell membranes) | TEA buffer | [7] |

| Km | 37 µM | Human (HeLa cell membranes) | pH 9.0, 37°C | [7] |

| Specific Activity | 0.8 µmol/mg/min | Human (HeLa cell membranes) | pH 9.0, 37°C | [7] |

| Product | NAAD | Human (HeLa cells) | - | [7] |

Experimental Protocol: Malachite Green Assay for AP-Mediated Phosphate Release

This colorimetric assay provides a simple method to measure AP activity by detecting the inorganic phosphate released from the NAADP substrate.

1. Reagents:

- Assay Buffer: 50 mM Triethanolamine (TEA), 2 mM MgCl₂, pH 8.0.

- Substrate: NAADP (1 mM stock).

- Enzyme Source: Cell membranes (e.g., from HeLa cells) or purified Alkaline Phosphatase.

- Malachite Green Phosphate Assay Kit (commercially available).

2. Procedure:

- Set up the enzymatic reaction in a 96-well plate. For a 50 µL final volume:

- 40 µL of Assay Buffer containing the enzyme source (e.g., 1-5 µg membrane protein).

- Include a "no enzyme" control well.

- Pre-incubate the plate at 37°C for 5 minutes.

- Start the reaction by adding 10 µL of NAADP substrate (e.g., final concentration of 50-100 µM).

- Incubate at 37°C for 30 minutes.

- Stop the reaction and detect the released phosphate by adding the Malachite Green reagent according to the manufacturer's protocol. This typically involves adding a single acidic molybdate/malachite green solution which stops the reaction and initiates color development.

- Incubate at room temperature for 15-30 minutes for the color to develop.

- Measure the absorbance at ~620-650 nm in a microplate reader.

- Calculate the amount of phosphate released by comparing the absorbance to a phosphate standard curve provided with the kit.

III. Visualization of Pathways and Workflows

Signaling Pathway Diagrams

Caption: Overview of NAADP metabolic pathways.

Experimental Workflow Diagram

Caption: General workflow for enzyme activity assays.

References

- 1. researchgate.net [researchgate.net]

- 2. CD38 produces nicotinic acid adenosine dinucleotide phosphate in the lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARM1, an enzyme involved in axon degeneration, catalyzes multiple activities through a ternary complex mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Degradation by Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 10. Dual NADPH oxidases DUOX1 and DUOX2 synthesize NAADP and are necessary for Ca2+ signaling during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual NADPH oxidases DUOX1 and DUOX2 synthesize NAADP and are necessary for Ca2+ signaling during T cell activation [abberior.rocks]

- 12. CD38: a NAADP degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The NAADP Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, playing a pivotal role in a vast array of cellular processes. This technical guide provides a comprehensive overview of the NAADP signaling pathway, detailing its core components, mechanism of action, quantitative parameters, and key experimental methodologies. The information is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of this unique Ca²⁺ signaling cascade.

Core Components of the NAADP Signaling Pathway

The NAADP signaling pathway is a multi-component system that orchestrates the release of Ca²⁺ from acidic stores, distinct from the endoplasmic reticulum Ca²⁺ stores mobilized by inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR).[1][2] The key molecular players are:

-

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP): The principal signaling molecule, it is the most potent of the Ca²⁺-mobilizing second messengers, often active at low nanomolar concentrations.[3][4]

-

NAADP Receptors/Binding Proteins: NAADP does not appear to bind directly to its target channels.[5] Instead, it interacts with accessory proteins. Recently, Hematological and Neurological Expressed 1-Like protein (HN1L)/Jupiter microtubule-associated homolog 2 (JPT2) and the Sm-like protein Lsm12 have been identified as high-affinity NAADP binding proteins that are essential for transducing the signal to the ion channels.[1]

-

Two-Pore Channels (TPCs): These are the primary ion channels gated by the NAADP-receptor complex.[6] TPCs are located on the membranes of acidic organelles like endosomes and lysosomes. In humans, there are two main isoforms, TPC1 and TPC2.[6]

-

Acidic Ca²⁺ Stores: These are membrane-enclosed organelles with an acidic lumen, such as lysosomes and endosomes, that sequester Ca²⁺.[1][7]

-

Ryanodine Receptors (RyRs) and IP₃ Receptors (IP₃Rs): Located on the endoplasmic reticulum (ER), these channels can be activated by the initial Ca²⁺ released by TPCs, leading to a much larger, global Ca²⁺ signal through a process called Ca²⁺-induced Ca²⁺ release (CICR).[1][2]

Mechanism of NAADP Signaling

The NAADP signaling cascade is initiated by an external stimulus and culminates in a cellular response driven by a rise in intracellular Ca²⁺. The mechanism can be dissected into the following key steps:

-

NAADP Synthesis: Upon stimulation of a cell-surface receptor, NAADP is synthesized. One described pathway involves the base-exchange reaction catalyzed by enzymes like CD38 at an acidic pH, suggesting synthesis within endo-lysosomal compartments.[8] Another novel pathway involves a redox cycle with NAADPH.[8]

-

NAADP Binding and TPC Activation: NAADP binds to its cytosolic receptor proteins (JPT2 or Lsm12). This complex then interacts with and activates TPCs on the lysosomal membrane.

-

Local Ca²⁺ Release: Activation of TPCs leads to the release of Ca²⁺ from the acidic stores into the cytosol. This initial release is typically localized to the vicinity of the lysosome.[4]

-

Signal Amplification (CICR): The localized increase in cytosolic Ca²⁺ acts as a trigger to activate clusters of IP₃Rs and/or RyRs on the nearby ER membrane. This results in a large-scale, global release of Ca²⁺ from the ER, amplifying the initial signal.[1][2][9]

-

Cellular Response: The global Ca²⁺ transient activates a multitude of downstream Ca²⁺-sensitive enzymes and proteins, leading to diverse cellular responses such as gene transcription, cell proliferation, and neurotransmission.[5]

-

Signal Termination: The signal is terminated through the degradation of NAADP and the action of Ca²⁺ pumps and exchangers that restore the basal intracellular Ca²⁺ concentration.

Caption: Overview of the NAADP signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for components of the NAADP signaling pathway from various studies.

| Parameter | Molecule/Channel | Species/Cell Type | Value |

| Binding Affinity (Kd) | NAADP | Sea urchin egg homogenate | ~30 nM |

| [³²P-5N₃]NAADP | Sea urchin egg homogenate | ~52 nM | |

| Effective Concentration (EC₅₀) | NAADP for Ca²⁺ release | Sea urchin egg homogenate | ~30 nM |

| NAADP for Ca²⁺ release | Pancreatic acinar cells | ~100 nM | |

| NAADP for Ca²⁺ release | Jurkat T-cells | ~100 nM | |

| Channel Conductance | TPC1 | Reconstituted lipid bilayer | 47 pS and 200 pS |

| TPC2 | Reconstituted lipid bilayer | ~300 pS (in symmetrical K⁺) |

Key Experimental Protocols

Radioligand Binding Assay for NAADP

This protocol is used to determine the binding characteristics of NAADP to its receptors.

Materials:

-

[³²P]NAADP (radioligand)

-

Unlabeled NAADP

-

Cell or tissue homogenate (e.g., sea urchin egg homogenate)

-

Binding buffer (e.g., 20 mM HEPES, 250 mM potassium gluconate, 250 mM N-methyl-D-glucamine, 1 mM MgCl₂, pH 7.2)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare cell/tissue homogenates in ice-cold lysis buffer.

-

Pellet membranes by centrifugation (e.g., 20,000 x g for 10 minutes).

-

Resuspend the membrane pellet in binding buffer.

-

In a 96-well plate, add a constant concentration of [³²P]NAADP to each well.

-

Add increasing concentrations of unlabeled NAADP to compete for binding. Include controls for total binding (no unlabeled NAADP) and non-specific binding (excess unlabeled NAADP).

-

Add the membrane preparation to each well and incubate (e.g., 60-90 minutes at 4°C).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding and determine the Kᵢ or IC₅₀ from competition curves.[10]

Caption: Workflow for a radioligand binding assay.

Intracellular Calcium Imaging

This protocol allows for the real-time measurement of changes in intracellular Ca²⁺ concentration in response to NAADP.

Materials:

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Physiological salt solution (e.g., Tyrode's buffer)

-

NAADP or a cell-permeant analog (NAADP-AM)

-

Fluorescence microscope with a camera and appropriate filter sets

Procedure:

-

Plate cells on glass-bottom dishes.

-

Load cells with a Ca²⁺ indicator dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in physiological salt solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification.

-

Mount the dish on the microscope stage.

-

Acquire a baseline fluorescence recording.

-

Add NAADP-AM or other stimuli to the cells while continuously recording fluorescence images.

-

For single-wavelength indicators like Fluo-4, express the change in fluorescence as ΔF/F₀ (change in fluorescence over baseline). For ratiometric indicators like Fura-2, calculate the ratio of emissions at two excitation wavelengths.

-

Analyze the data to determine the amplitude, frequency, and duration of Ca²⁺ signals.[11][12]

References

- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]

- 4. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 6. physoc.org [physoc.org]

- 7. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. biophysics-reports.org [biophysics-reports.org]

- 12. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) in Intracellular Calcium Release from Acidic Stores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of nicotinic acid adenine dinucleotide phosphate (NAADP) in mediating the release of intracellular calcium (Ca²⁺) from acidic organelles. We will delve into the core mechanisms, present key quantitative data, detail experimental methodologies, and provide visual representations of the signaling pathways and workflows involved.

Introduction: NAADP as a Potent Second Messenger

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a highly potent, naturally occurring nucleotide that functions as a second messenger to mobilize intracellular Ca²⁺ stores.[1][2] Unlike other well-known Ca²⁺-mobilizing messengers such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum (ER), NAADP acts on a distinct set of acidic intracellular compartments, including lysosomes and endosomes.[3][4][5][6][7] This unique mechanism of action highlights a crucial role for these acidic organelles in intracellular Ca²⁺ signaling and homeostasis.

The current understanding suggests that NAADP often initiates a localized Ca²⁺ signal, acting as a trigger that can be subsequently amplified by other Ca²⁺ release mechanisms, such as Ca²⁺-induced Ca²⁺ release (CICR) from the ER via IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs).[1][3][8]

The NAADP Signaling Pathway

The mobilization of Ca²⁺ from acidic stores by NAADP involves a specialized signaling cascade. The key components of this pathway are:

-

NAADP: The primary messenger that initiates the signaling event.

-

Acidic Ca²⁺ Stores: Lysosomes and endosomes that sequester and release Ca²⁺.

-

Two-Pore Channels (TPCs): A family of ion channels located on the membranes of acidic organelles that are considered the primary receptors for NAADP.[3][4][5][9][10][11] TPC1 and TPC3 are typically found on endosomes, while TPC2 is localized to lysosomes.[3][4]

-

Accessory Proteins: Recent studies have identified proteins like Lsm12 and JPT2 (also known as HN1L) as NAADP-binding proteins that are essential for TPC activation.[1][12][13]

-

Endoplasmic Reticulum (ER): Plays a crucial role in amplifying the initial NAADP-mediated Ca²⁺ signal through CICR.[3][8][12]

The signaling pathway can be summarized as follows: An agonist stimulus leads to the synthesis of NAADP. NAADP then binds to its receptor complex on the membrane of acidic organelles, leading to the opening of TPCs. This allows for the release of Ca²⁺ from the lumen of these stores into the cytosol, creating a localized Ca²⁺ transient. This initial signal can then propagate and be amplified by engaging IP₃Rs and RyRs on the ER, resulting in a global cytosolic Ca²⁺ increase.

NAADP Signaling Pathway Diagram

Quantitative Data on NAADP-Mediated Ca²⁺ Release

The following table summarizes key quantitative data from various studies on NAADP-induced Ca²⁺ release. This data highlights the potency of NAADP and the characteristics of the channels involved.

| Parameter | Value | Cell Type / System | Reference |

| NAADP EC₅₀ for Ca²⁺ Release | ~30 nM | Sea urchin egg homogenate | [1][2][14] |

| NAADP Concentration for Maximal Ca²⁺ Release | ~37.5 nM | Ventricular cardiac myocytes | [15] |

| Increase in Intracellular Ca²⁺ ([Ca²⁺]i) upon NAADP application | 711 ± 47 nM (with 100 nM NAADP) | Coronary arterial smooth muscle cells | [16] |

| Permeability Ratio (PCa/PNa) of TPC2 (NAADP-activated) | ~0.65 | - | [17] |

| Permeability Ratio (PCa/PNa) of TPC2 (PI(3,5)P₂-activated) | ~0.08 | - | [17] |

| Permeability Ratio (PCa/PNa) of TPC1 (NAADP-activated) | ~0.98 | - | [17] |

| Permeability Ratio (PCa/PNa) of TPC1 (PI(3,5)P₂-activated) | ~0.42 | - | [17] |

| Concentration of Bafilomycin A1 to abolish NAADP response | 100 nM - 1 µM | Coronary arterial smooth muscle cells, HEK293 cells | [5][16] |

Experimental Protocols for Studying NAADP-Mediated Ca²⁺ Release

Investigating the role of NAADP in Ca²⁺ signaling requires specialized techniques. Below are detailed methodologies for key experiments.

Measurement of Intracellular Ca²⁺ Dynamics

Objective: To visualize and quantify changes in cytosolic Ca²⁺ concentration in response to NAADP.

Methodology: Single-Cell Ca²⁺ Imaging

-

Cell Preparation:

-

Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Allow cells to adhere and grow to the desired confluency.

-

-

Loading with Ca²⁺ Indicator:

-

Incubate cells with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength). A typical loading solution consists of 2-5 µM of the dye in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02% Pluronic F-127 to aid in dye solubilization.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the AM ester for 15-30 minutes.

-

-

NAADP Application:

-

For intact cells, a membrane-permeant form of NAADP, such as NAADP-AM, can be used.

-

Alternatively, for direct intracellular application, cells can be permeabilized or NAADP can be introduced via microinjection or patch pipette.

-

-

Image Acquisition:

-

Mount the dish on an inverted fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS).

-

For Fura-2, excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

-

For Fluo-4, excite at ~488 nm and record the emission at ~520 nm. Changes in fluorescence intensity (F/F₀) reflect changes in Ca²⁺ levels.

-

Acquire a baseline fluorescence recording before applying NAADP.

-

Apply NAADP and continue recording to capture the resulting Ca²⁺ transient.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Plot the change in fluorescence ratio or intensity over time.

-

Quantify parameters such as the peak amplitude, time to peak, and duration of the Ca²⁺ signal.

-

Investigating the Role of Acidic Stores

Objective: To confirm that NAADP-induced Ca²⁺ release originates from acidic organelles.

Methodology: Pharmacological Inhibition and Lysosomal Staining

-

Inhibition of the Vacuolar H⁺-ATPase:

-

Pre-incubate cells with Bafilomycin A1 (100 nM - 1 µM) for 30-60 minutes. Bafilomycin A1 is a specific inhibitor of the V-type H⁺-ATPase, which is responsible for acidifying lysosomes and endosomes.[5][16] This treatment dissipates the proton gradient and leads to the depletion of Ca²⁺ from these stores.

-

Perform Ca²⁺ imaging as described in section 4.1. The absence or significant reduction of the NAADP-induced Ca²⁺ signal in the presence of Bafilomycin A1 indicates the involvement of acidic stores.

-

-

Colocalization Studies:

-

Label acidic organelles using a fluorescent probe such as LysoTracker Red DND-99 (50-75 nM for 30 minutes).

-

Load cells with a green fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).

-

Perform live-cell imaging using a confocal microscope to simultaneously visualize the location of acidic stores and the spatio-temporal dynamics of the Ca²⁺ signal upon NAADP stimulation. An initial localized Ca²⁺ increase originating from the LysoTracker-positive compartments would provide strong evidence for release from acidic stores.

-

Characterization of TPCs

Objective: To directly measure NAADP-activated currents through TPCs on lysosomal membranes.

Methodology: Patch-Clamp of Enlarged Lysosomes

This is a technically challenging technique that allows for the direct electrophysiological recording of ion channel activity on the lysosomal membrane.

-

Lysosome Enlargement:

-

Treat cells with a substance that induces the swelling of lysosomes, such as vacuolin-1 or by manipulating osmotic conditions. This makes the lysosomes large enough to be accessible for patch-clamping.

-

-

Lysosome Isolation:

-

Gently homogenize the cells to release the enlarged lysosomes.

-

Isolate the lysosomes through differential centrifugation or by using a specialized isolation kit.

-

-

Patch-Clamp Recording:

-

Transfer the isolated lysosomes to a recording chamber on an inverted microscope.

-

Using a patch-clamp amplifier and micromanipulator, form a high-resistance seal (giga-seal) between a glass micropipette and the membrane of an enlarged lysosome.

-

Establish the whole-lysosome configuration by applying a brief pulse of suction to rupture the membrane patch. This allows for the control of the luminal (pipette) solution and the measurement of total current across the lysosomal membrane.

-

Apply NAADP to the cytosolic side (bath solution) and record the resulting ion currents. The composition of the pipette and bath solutions can be varied to determine the ion selectivity of the channels.

-

Experimental and Logical Workflow Visualization

The following diagrams illustrate the typical workflow for investigating NAADP-mediated Ca²⁺ release and the logical relationship between the key molecular players.

Experimental Workflow Diagram

Logical Relationship Diagram

Conclusion and Future Directions

The discovery of NAADP-mediated Ca²⁺ release from acidic stores has fundamentally changed our understanding of intracellular Ca²⁺ signaling. It is now clear that lysosomes and endosomes are not merely degradative compartments but also sophisticated signaling hubs. The identification of TPCs as the likely NAADP receptors has provided a molecular basis for this novel signaling pathway.[10]

For drug development professionals, the NAADP-TPC axis represents a promising target for therapeutic intervention in a variety of diseases where Ca²⁺ signaling is dysregulated, including cardiovascular diseases, metabolic disorders, and cancer.[9][18]

Future research will likely focus on further elucidating the molecular composition of the NAADP receptor complex, understanding the regulation of NAADP synthesis and degradation, and exploring the physiological and pathophysiological consequences of this signaling pathway in more detail. The continued development of advanced imaging and electrophysiological techniques will be crucial for unraveling the remaining mysteries of this intricate signaling mechanism.

References

- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]

- 2. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. NAADP mobilizes calcium from acidic organelles through two-pore channels. — Department of Pharmacology [pharm.ox.ac.uk]

- 7. NAADP, a new intracellular messenger that mobilizes Ca2+ from acidic stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Acid Test: The Discovery of Two Pore Channels (TPCs) as NAADP-Gated Endolysosomal Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAADP mobilizes calcium from acidic organelles through two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]

- 13. biorxiv.org [biorxiv.org]

- 14. frontiersin.org [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. portlandpress.com [portlandpress.com]

- 18. embopress.org [embopress.org]

The Physiological Role of NAADP in Cellular Communication: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) has emerged as a pivotal second messenger in cellular communication, orchestrating intricate calcium (Ca²⁺) signaling cascades. Unlike its counterparts, inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum, NAADP uniquely mobilizes Ca²⁺ from acidic intracellular stores, such as lysosomes and endosomes. This initial, localized Ca²⁺ release often acts as a "trigger," initiating a broader, global Ca²⁺ signal through the recruitment of other Ca²⁺ channels. This guide provides a comprehensive technical overview of the physiological role of NAADP, its mechanism of action, key molecular players, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.

The Core Principles of NAADP Signaling

NAADP is recognized as the most potent of the Ca²⁺-mobilizing second messengers, often acting at nanomolar concentrations.[1] Its synthesis is stimulated by a variety of extracellular signals, leading to a rapid and sometimes transient increase in intracellular NAADP levels.[2] The central tenet of NAADP signaling is the mobilization of Ca²⁺ from acidic organelles, a process mediated by a multi-protein complex.[3][4][5]

Mechanism of Action: A Two-Step Process

The action of NAADP is not direct but is facilitated by accessory proteins. The current model involves:

-

Binding to NAADP-Binding Proteins: NAADP in the cytosol binds with high affinity to specific binding proteins. Two key proteins have been identified: Hematological and Neurological Expressed 1-Like Protein (HN1L), also known as Jupiter Microtubule Associated Homolog 2 (JPT2), and Lsm12.[6][7][8][9][10]

-

Activation of Two-Pore Channels (TPCs): The NAADP-bound protein complex then interacts with and activates Two-Pore Channels (TPCs), which are ion channels located on the membranes of endosomes and lysosomes.[4][11] This activation leads to the release of Ca²⁺ from the acidic stores into the cytosol. There are two main isoforms in mammals, TPC1 and TPC2.[7]

The "Trigger" Hypothesis: Local Signal to Global Response

The Ca²⁺ released from acidic stores by NAADP is often a localized and relatively small signal. However, this initial "trigger" can be amplified into a global cytosolic Ca²⁺ wave through a process called Ca²⁺-Induced Ca²⁺ Release (CICR).[3][7][11][12] The localized increase in Ca²⁺ concentration near the endoplasmic reticulum (ER) activates IP₃ receptors and/or Ryanodine Receptors (RyRs) on the ER membrane, leading to a much larger release of Ca²⁺ from this major intracellular store.[7][12] In some cell types, there is also evidence for a more direct role of RyRs in NAADP signaling.[6][9]

Quantitative Data in NAADP Signaling

The potency and binding affinities of NAADP are critical parameters in understanding its physiological role. The following tables summarize key quantitative data from the literature.

| Parameter | Molecule/Complex | Value | Cell Type/System | Citation |

| EC₅₀ (Ca²⁺ Release) | NAADP | ~30 nM | Sea urchin egg homogenate | [1] |

| NAADP | ~5 nM | TPC2 activation (in the presence of 200 µM luminal Ca²⁺) | [11] | |

| K_d (Binding Affinity) | NAADP to TPC2-containing membranes (High affinity) | ~5.0 - 6.6 nM | Human TPC2 expressing cells, Mouse liver | [6] |

| NAADP to TPC2-containing membranes (Low affinity) | ~4.6 - 7.2 µM | Human TPC2 expressing cells, Mouse liver | [6] | |

| NAADP to Lsm12 | ~20 - 30 nM | Purified recombinant protein | [5] | |

| Concentration for Maximal Response | NAADP | ~100 nM | Jurkat T-cells | [12] |

| Inhibitory Concentration | NAADP | >1 µM | Jurkat T-cells | [12] |

Signaling Pathways and Experimental Workflows

The NAADP Signaling Pathway

The following diagram illustrates the canonical NAADP signaling pathway, from the binding of NAADP to its subsequent amplification of the Ca²⁺ signal.

References

- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. An enzymatic cycling assay for nicotinic acid adenine dinucleotide phosphate using NAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 8. docs.axolbio.com [docs.axolbio.com]